Nomégestrol

Vue d'ensemble

Description

C'est le composé parent de l'acétate de nomégestrol, largement utilisé dans diverses applications médicales, notamment les pilules contraceptives, l'hormonothérapie de la ménopause et le traitement des troubles gynécologiques . Le this compound lui-même a été breveté en 1975 mais n'a jamais été commercialisé .

Applications De Recherche Scientifique

Nomegestrol acetate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of steroidal synthesis and reactivity.

Biology: Investigated for its effects on various biological systems, including reproductive and endocrine systems.

Medicine: Utilized in oral contraceptives, menopausal hormone therapy, and treatment of gynecological disorders

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Target of Action

Nomegestrol, also known as Nomegestrol Acetate (NOMAC), is a synthetic progestogen . Its primary target is the progesterone receptor (PR) . The PR is a type of nuclear receptor that is activated by the steroid hormone progesterone. It plays a crucial role in the reproductive system, regulating ovulation, implantation, and pregnancy .

Mode of Action

Nomegestrol is a full PR agonist . It binds with strong affinity to PR in hormone-sensitive cells derived from rat, rabbit, or human . This binding triggers a series of cellular responses, including the inhibition of ovulation and changes in cervical secretion . The long elimination half-life of Nomegestrol Acetate (46 h at steady state) contributes to its high contraceptive efficacy .

Biochemical Pathways

Nomegestrol’s action primarily affects the hypothalamic-pituitary-gonadal axis . By binding to the PR, it inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, preventing ovulation .

Pharmacokinetics

Its long half-life suggests that it has good bioavailability and stability in the body .

Result of Action

The molecular and cellular effects of Nomegestrol’s action include the inhibition of ovulation and changes in cervical secretion . It also exhibits moderate anti-androgenic activity in rats .

Analyse Biochimique

Biochemical Properties

Nomegestrol is a 19-norprogesterone-derived progesterone receptor agonist . It binds specifically to the progesterone receptor, and is relatively lacking in affinity for other steroid receptors . It exerts strong antiestrogenic effects at the level of the endometrium and has potent antigonadotropic activity . It also has partial antiandrogenic activity .

Cellular Effects

Nomegestrol has been shown to inhibit the growth of human endometrial cancer cells (RL95-2) in vitro and suppress the growth of xenografts in the nude mice bearing the cell line of RL95-2 in vivo . This effect could be related to the upregulating expression of SUFU and Wnt7a .

Molecular Mechanism

The antigonadotropic action of Nomegestrol is mediated, like other progestins, at the hypothalamic and pituitary level . It also stimulates the activity of estrogen sulfotransferase, an enzyme that converts E1 to E1S or E2 to E2S in hormone-dependent human breast cancer cells .

Temporal Effects in Laboratory Settings

Nomegestrol exhibits a terminal half-life of approximately 50 hours after oral administration . This suggests that it has a relatively long-lasting effect in the body.

Dosage Effects in Animal Models

In animal models, Nomegestrol inhibited ovulation in rats and monkeys at dosages of 2.5 mg/kg and 1 mg/kg, respectively

Metabolic Pathways

Nomegestrol is metabolized in the liver via the cytochrome P450 (CYP) system . Hydroxylation to six main metabolites with no or minimal progestational activity is dependent on CYP3A3, CYP3A4, and CYP2A6 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l'acétate de nomégestrol implique plusieurs étapes. Une méthode consiste à faire réagir un composé précurseur en présence d'un catalyseur, tel que le Rh-Binap, dans des conditions de réaction douces. Le produit de la réaction est ensuite soumis à une séparation solide-liquide, une désolvatation et une recristallisation pour obtenir le produit final .

Méthodes de production industrielle : La production industrielle de l'acétate de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. L'utilisation de catalyseurs recyclables et de techniques de séparation efficaces assure un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate de nomégestrol subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones.

Réduction : Réduction des cétones en groupes hydroxyle.

Substitution : Remplacement des groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'acétate de this compound peut produire des cétones, tandis que la réduction peut produire des dérivés hydroxylés .

4. Applications de la recherche scientifique

L'acétate de this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de synthèse et de réactivité des stéroïdes.

Biologie : Étudié pour ses effets sur divers systèmes biologiques, notamment les systèmes reproducteur et endocrinien.

Médecine : Utilisé dans les contraceptifs oraux, l'hormonothérapie de la ménopause et le traitement des troubles gynécologiques

5. Mécanisme d'action

L'acétate de this compound exerce ses effets en se liant au récepteur de la progestérone, imitant l'action de la progestérone naturelle. Cette liaison conduit à l'activation de gènes spécifiques impliqués dans la régulation du cycle menstruel et le maintien de la grossesse. L'acétate de this compound présente également une activité anti-androgène, qui contribue à ses effets thérapeutiques dans des affections comme l'endométriose et le syndrome prémenstruel dysphorique .

Composés similaires :

- Acétate de médroxyprogestérone

- Acétate de mégestrol

- Dienogest

Comparaison : L'acétate de this compound est unique en raison de sa grande sélectivité pour le récepteur de la progestérone et de ses effets androgènes, œstrogènes et glucocorticoïdes minimes. Contrairement à l'acétate de médroxyprogestérone et à l'acétate de mégestrol, l'acétate de this compound a un profil de sécurité plus favorable et moins d'effets secondaires. Le dienogest, un autre composé similaire, est également utilisé dans le traitement de l'endométriose mais possède des propriétés pharmacocinétiques et des applications cliniques différentes .

Comparaison Avec Des Composés Similaires

- Medroxyprogesterone acetate

- Megestrol acetate

- Dienogest

Comparison: Nomegestrol acetate is unique due to its high selectivity for the progesterone receptor and minimal androgenic, estrogenic, and glucocorticoid effects. Unlike medroxyprogesterone acetate and megestrol acetate, nomegestrol acetate has a more favorable safety profile and fewer side effects. Dienogest, another similar compound, is also used in the treatment of endometriosis but has different pharmacokinetic properties and clinical applications .

Propriétés

IUPAC Name |

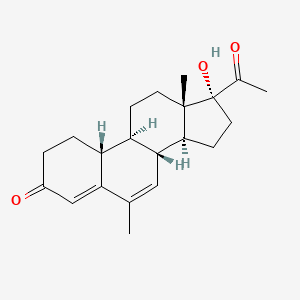

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3/t15-,16-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIYQJTUIACIG-YBZCJVABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@H]4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866702 | |

| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58691-88-6 | |

| Record name | Nomegestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58691-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomegestrol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058691886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nomegestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOMEGESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10F89177CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.